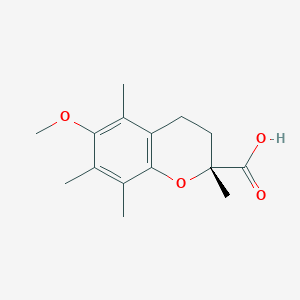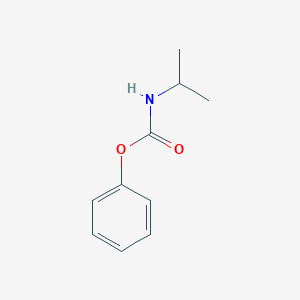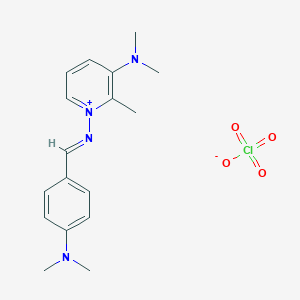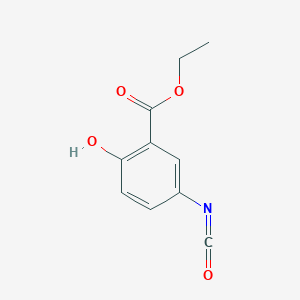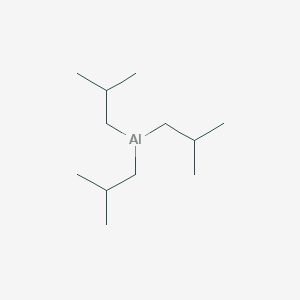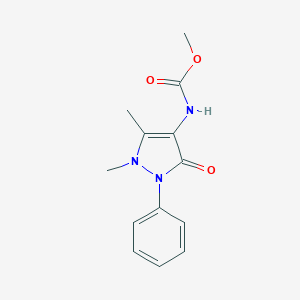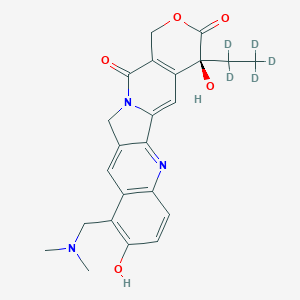![molecular formula C20H29NO7Si B140788 o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate CAS No. 129119-78-4](/img/structure/B140788.png)
o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate
描述
O-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate is an organosilane compound with the molecular formula C20H29NO7Si and a molecular weight of 423.53 g/mol . This compound is known for its unique properties, including its solubility in water, ethanol, and other common organic solvents . It is often used in various scientific and industrial applications due to its functional groups and reactivity.
准备方法
The synthesis of O-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate typically involves the reaction of 4-methylcoumarin with 3-(triethoxysilyl)propyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
O-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate undergoes various chemical reactions, including:
科学研究应用
O-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate has a wide range of applications in scientific research:
作用机制
The mechanism of action of O-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate involves its ability to form covalent bonds with other molecules through its silane group. This allows it to act as a coupling agent, linking organic and inorganic materials . The compound’s reactivity with water and other nucleophiles also plays a role in its functionality.
相似化合物的比较
O-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate can be compared to other organosilane compounds such as:
3-Aminopropyltriethoxysilane: Similar in structure but with an amino group instead of the coumarinyl group.
Methyl [3-(trimethoxysilyl)propyl]carbamate: Similar in structure but with methoxy groups instead of ethoxy groups.
The uniqueness of this compound lies in its coumarinyl group, which imparts specific optical and chemical properties that are valuable in various applications .
属性
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) N-(3-triethoxysilylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO7Si/c1-5-24-29(25-6-2,26-7-3)12-8-11-21-20(23)27-16-9-10-17-15(4)13-19(22)28-18(17)14-16/h9-10,13-14H,5-8,11-12H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWYADMMONCFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146768 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129119-78-4 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129119-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the advantage of using o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate in highly modified dialkylsiloxane-oxide matrices?
A1: The research paper indicates that this compound exhibits enhanced solubility in dialkylsiloxane-oxide matrices with high concentrations of modifiers like diethoxydimethylsilane (DEDMS). This improved solubility is beneficial as it allows for greater incorporation of the dye into the matrix [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


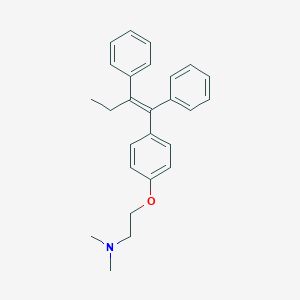
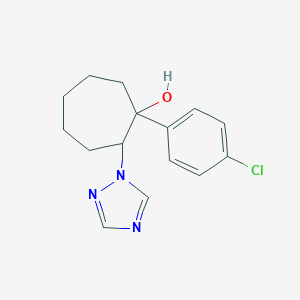
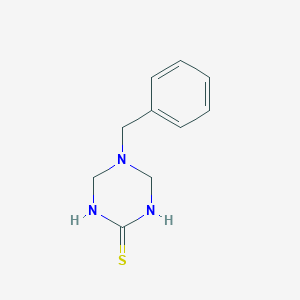
![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
